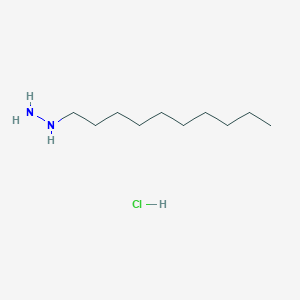

Decylhydrazinehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decylhydrazinehydrochloride is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a decyl group attached to a hydrazine moiety, which is further combined with hydrochloride

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decylhydrazinehydrochloride can be synthesized through the reaction of decylhydrazine with hydrochloric acid. The general synthetic route involves the following steps:

Preparation of Decylhydrazine: Decylamine is reacted with hydrazine hydrate under controlled conditions to form decylhydrazine.

Formation of this compound: Decylhydrazine is then treated with hydrochloric acid to yield this compound.

The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Decylhydrazinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylhydrazine oxides, while substitution reactions can produce various decyl-substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Decylhydrazinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mecanismo De Acción

The mechanism of action of decylhydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazone derivatives, which can interact with enzymes and other proteins, altering their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- Hydrazine dihydrochloride

- Benzylhydrazine hydrochloride

- Cyclohexylhydrazine hydrochloride

Uniqueness

Decylhydrazinehydrochloride is unique due to the presence of the decyl group, which imparts specific physicochemical properties and biological activities. Compared to other hydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Actividad Biológica

Decylhydrazinehydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C10H25ClN2 |

| Molecular Weight | 208.77 g/mol |

| IUPAC Name | decylhydrazine; hydrochloride |

| InChI Key | YDSDREDXERGPTR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCNN.Cl |

Synthesis

This compound can be synthesized through a two-step process:

- Synthesis of Decylhydrazine : Decylamine reacts with hydrazine hydrate under controlled conditions.

- Formation of this compound : The resulting decylhydrazine is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various biological molecules, leading to modifications that can alter enzyme functions and cellular pathways. The compound forms hydrazone derivatives, which may interact with proteins and enzymes, affecting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating the potential to inhibit growth and viability.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of decylhydrazine exhibited cytotoxic effects on cancer cell lines, including HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell growth .

- Mechanisms of Action in Cancer Cells : Research demonstrated that decylhydrazine derivatives could induce apoptosis via caspase activation and mitochondrial pathway modulation. For instance, compounds derived from decylhydrazine were found to significantly increase ROS levels in treated cells, leading to cell membrane damage and subsequent apoptosis .

- Antimicrobial Efficacy : Another study reported the compound's effectiveness against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazine derivatives such as:

| Compound | Unique Features |

|---|---|

| Hydrazine dihydrochloride | Basic hydrazine structure |

| Benzylhydrazine hydrochloride | Aromatic substitution enhances solubility |

| Cyclohexylhydrazine hydrochloride | Cyclic structure influences biological activity |

Decylhydrazine's unique decyl group confers specific physicochemical properties that may enhance its biological efficacy compared to other derivatives.

Propiedades

Fórmula molecular |

C10H25ClN2 |

|---|---|

Peso molecular |

208.77 g/mol |

Nombre IUPAC |

decylhydrazine;hydrochloride |

InChI |

InChI=1S/C10H24N2.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h12H,2-11H2,1H3;1H |

Clave InChI |

YDSDREDXERGPTR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCNN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.